Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211843
InChI: InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3/b10-8+
SMILES:
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

CAS No.:

Cat. No.: VC16211843

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate -

Specification

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
IUPAC Name methyl (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3/b10-8+
Standard InChI Key GFRBHAWHFNSOCC-CSKARUKUSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC2CCCC2
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (IUPAC name: methyl (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate) belongs to the class of substituted acrylates. Its molecular formula is C16H20O4\text{C}_{16}\text{H}_{20}\text{O}_4, with a molar mass of 276.33 g/mol . The compound features:

  • A cyclopentyloxy group at the 3-position of the phenyl ring.

  • A methoxy group at the 4-position of the same aromatic system.

  • An acrylate ester moiety at the 3-position, contributing to its reactivity and solubility profile.

The stereochemistry of the acrylate double bond is typically in the E (trans) configuration, as confirmed by NMR and X-ray crystallography data .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H20O4\text{C}_{16}\text{H}_{20}\text{O}_4
Molecular Weight276.33 g/mol
Melting Point87–91°C (literature range)
Storage Conditions<15°C, dark environment

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of the corresponding acrylic acid derivative with methanol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux. A typical protocol involves:

  • Dissolving 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid in excess methanol.

  • Adding catalytic acid (0.5–1 mol%).

  • Refluxing at 65–70°C for 6–8 hours.

  • Isolating the product via vacuum distillation or recrystallization.

Yields typically exceed 75%, with purity >98% achievable through fractional crystallization.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Key advantages include:

  • Reduced reaction time (2–3 hours vs. 6–8 hours in batch).

  • Improved safety profile by minimizing exposure to corrosive catalysts.

  • Higher purity (99.5%) through integrated distillation units.

Table 2: Synthesis Parameters Across Scales

ParameterLaboratory ScaleIndustrial Scale
CatalystH₂SO₄Solid acid catalysts
Temperature65–70°C70–75°C
Yield75–80%85–90%
Purity98%99.5%

Applications in Medicinal Chemistry and Beyond

Drug Development

The compound serves as a lead structure for PDE4-targeted therapies, particularly for:

  • Chronic obstructive pulmonary disease (COPD): Preclinical models show reduced airway inflammation .

  • Psoriasis: Topical formulations inhibit keratinocyte hyperproliferation in ex vivo assays.

Organic Synthesis

Its acrylate moiety participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic architectures. For example:

Acrylate+dienophileΔHexahydronaphthalene derivative\text{Acrylate} + \text{dienophile} \xrightarrow{\Delta} \text{Hexahydronaphthalene derivative}

Such reactions are valuable in natural product synthesis.

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